

Application Notes and Protocols for MY-1076 in Gastric Cancer Research

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Compound of Interest

Compound Name: MY-1076

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Introduction

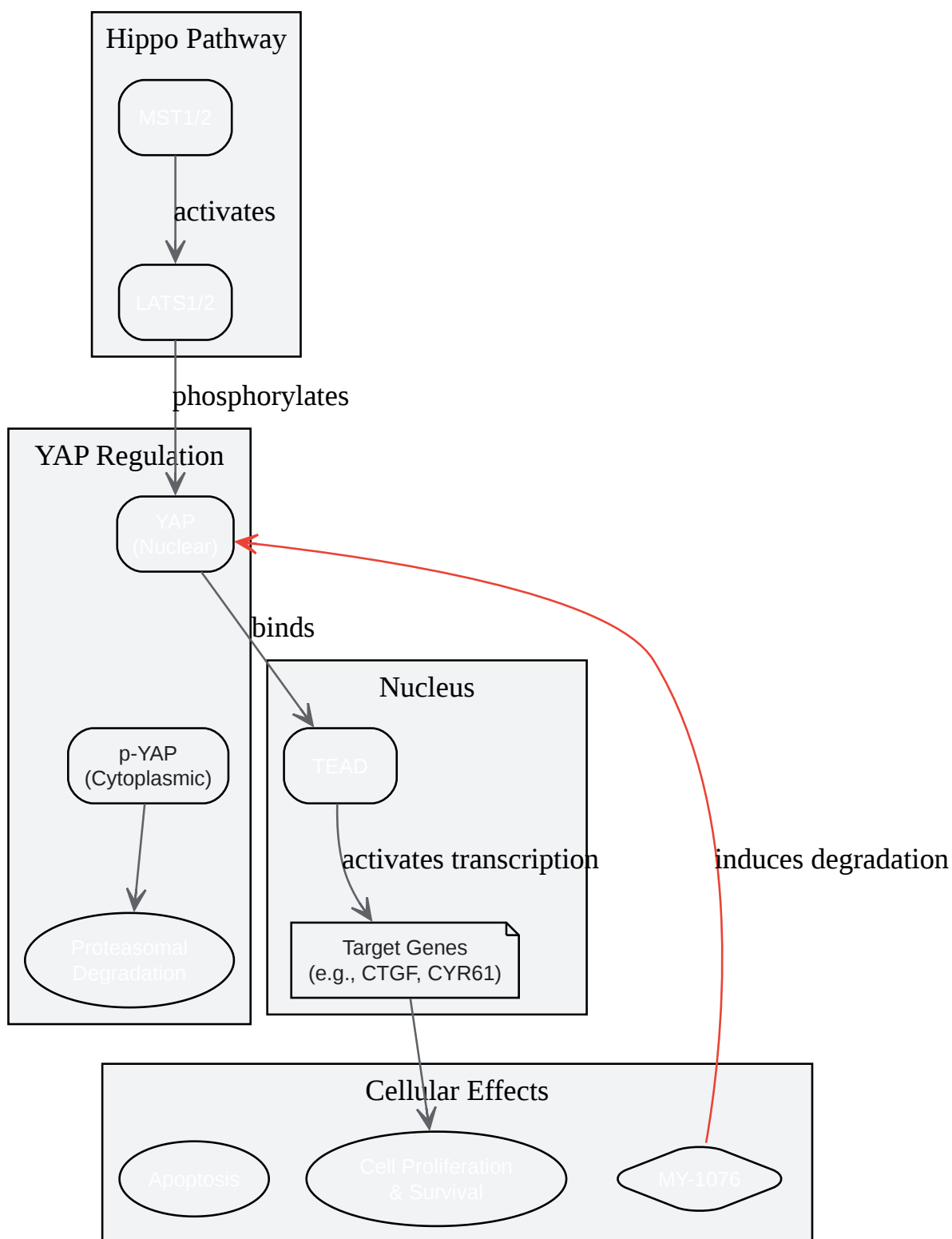
MY-1076 is a novel N-benzylaryl cinnamide derivative that has demonstrated significant potential as an anti-gastric cancer agent. It functions as a dual-mechanism inhibitor, targeting both tubulin polymerization and the Yes-associated protein (YAP), a key oncogenic transcriptional co-activator in the Hippo signaling pathway. These application notes provide a comprehensive overview of **MY-1076**, its mechanism of action, and detailed protocols for its use in gastric cancer research.

Mechanism of Action

MY-1076 exerts its anti-cancer effects through a dual mechanism of action. Firstly, it acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on β -tubulin, which disrupts the formation of the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. Secondly, **MY-1076** promotes the degradation of the YAP protein, a critical downstream effector of the Hippo pathway which is often dysregulated in gastric cancer and plays a crucial role in cell proliferation and survival. The degradation of YAP further contributes to the apoptotic response.

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in the development and progression of various cancers, including gastric cancer. In a simplified model, the core kinase cassette of the Hippo pathway (MST1/2 and LATS1/2) phosphorylates YAP. This phosphorylation leads to the cytoplasmic retention and subsequent degradation of YAP. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival. **MY-1076**'s ability to induce YAP degradation effectively inhibits this pro-survival signaling.



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Caption: **MY-1076** induces YAP degradation, inhibiting its nuclear function and promoting apoptosis.

Quantitative Data

The following tables summarize the in vitro efficacy of **MY-1076** in human gastric cancer cell lines.

Table 1: IC50 Values of **MY-1076** in Gastric Cancer Cell Lines

Cell Line	Histology	MY-1076 IC50 (μM)
MGC-803	Poorly differentiated gastric adenocarcinoma	0.019 ^[1]
SGC-7901	Gastric adenocarcinoma	0.017 ^[1]

Data obtained from a 48-hour treatment period.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of **MY-1076** in gastric cancer research are provided below.

Cell Culture

Protocol for Culturing MGC-803 and SGC-7901 Cells

- Media Preparation: Culture MGC-803 and SGC-7901 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for seeding.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of **MY-1076** on gastric cancer cells.



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Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

- Cell Seeding: Seed MGC-803 or SGC-7901 cells in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **MY-1076** (e.g., 0.001 to 10 μ M) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 48 hours at 37°C.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

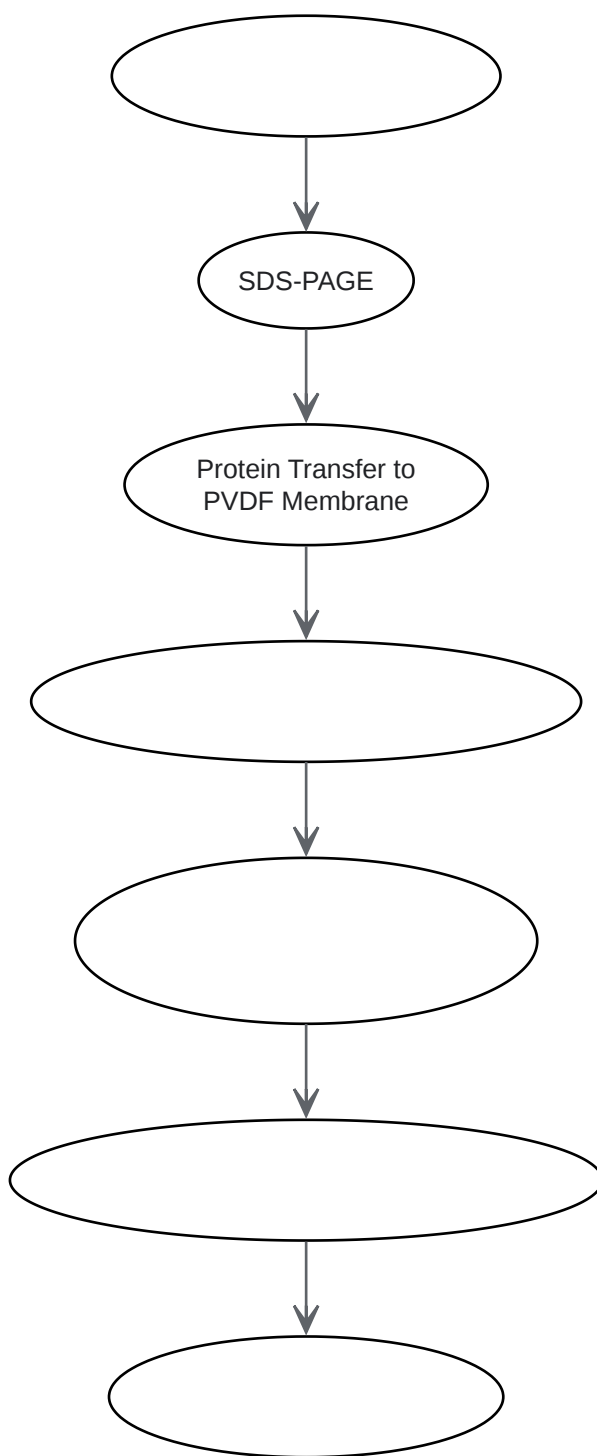
This protocol quantifies the induction of apoptosis by **MY-1076**.

Protocol:

- **Cell Treatment:** Seed cells in a 6-well plate and treat with **MY-1076** at the desired concentrations for 24-48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells. Wash the cells with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in the Hippo pathway and apoptosis.



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Caption: Standard workflow for Western Blot analysis.

Protocol:

- Protein Extraction: Treat cells with **MY-1076**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Antibody Incubation: Incubate the membrane with primary antibodies against YAP, phosphorylated YAP, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of **MY-1076** in a mouse model.

Protocol:

- Cell Implantation: Subcutaneously inject MGC-803 or SGC-7901 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize the mice into treatment and control groups. Administer **MY-1076** (intraperitoneally or orally, depending on formulation) and a vehicle control according to a predetermined schedule.
- Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

- Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for YAP and proliferation markers like Ki-67).

Conclusion

MY-1076 is a promising preclinical candidate for the treatment of gastric cancer due to its dual inhibitory action on tubulin polymerization and the YAP oncoprotein. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of **MY-1076** in gastric cancer models. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies.

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